Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-8-carboxylate
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Overview
Description
Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-8-carboxylate is a complex organic compound with a unique structure that includes a decahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-8-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydrogenation of isoquinoline derivatives under specific conditions to achieve the decahydroisoquinoline structure. The carboxylate group is then introduced through esterification reactions using methanol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent synthesis. The reaction conditions, such as temperature, pressure, and catalyst selection, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any functional groups present.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like 1,2,3,4,4a,5,6,8a-octahydro-7-methyl-4-methylene-1-(1-methylethyl)-naphthalene.
Isoquinoline derivatives: Compounds with similar core structures but different substituents.
Uniqueness
Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-8-carboxylate is unique due to its specific combination of a decahydroisoquinoline core and a carboxylate ester group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-8-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-14-11(13)9-4-2-3-8-5-6-12-7-10(8)9/h8-10,12H,2-7H2,1H3 |
InChI Key |
JNXNMIYZFKUCMN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCC2C1CNCC2 |
Origin of Product |
United States |
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